Thioacetic acid S-((2E,6E)-3,7,11-trimethyl-dodeca-2,6,10-trienyl) ester
Overview
Description
(E,E)-Farnesyl Thioacetate is an acetate derivative of (E,E)-Farnesyl Thiol ; a compound that shows inhibitory activity against human isoprenylcysteine carboxyl methyltransferase (Icmt) protein. Inhibitors of Icmt can be developed as another approach to anticancer drug development.
Scientific Research Applications
Molecular Electronics and Materials Science : Thioacetic acid S-((2E,6E)-3,7,11-trimethyl-dodeca-2,6,10-trienyl) ester is used in the development of molecular rectifiers. For example, its derivative forms self-assembled monolayers on gold, exhibiting asymmetric current–voltage characteristics crucial for molecular rectification in electronic devices (Ashwell, Hamilton, & High, 2003).
Synthetic Organic Chemistry : This compound is significant in synthetic reactions. In a study, the Rh2(OAc)4-catalyzed reaction of methyl aryldiazoacetates with thioacetic S-acid yields S−H insertion products, demonstrating its utility in organic synthesis (Yao, Liao, Zhang, Xu, & Wang, 2003).
Pharmaceutical Chemistry and Drug Design : Its derivatives are utilized in the synthesis of new compounds, potentially for drug development. For instance, a series of new derivatives of cinnamic acid have been synthesized using a related esterification process (Akhtar, Khan, & Khan, 2009).
Photochemistry and Peptide Research : Thioxylated compounds, related to thioacetic acid derivatives, are studied for their ultrafast spectroscopy in the visible and near UV spectrum. This is relevant in the field of peptide research and photochemistry (Satzger, Root, Gilch, Zinth, Wildemann, & Fischer, 2005).
Chemical Thermochemistry : The compound's derivatives are also important in thermochemical studies. For instance, an experimental and computational thermochemical study on thiophene-based compounds, which are structurally similar, provides insights into their stability and reactivity (Roux, Temprado, Notario, Chickos, Santos, & da Silva, 2007).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
S-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] ethanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28OS/c1-14(2)8-6-9-15(3)10-7-11-16(4)12-13-19-17(5)18/h8,10,12H,6-7,9,11,13H2,1-5H3/b15-10+,16-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAXFXKDAVLSIG-NCZFFCEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCSC(=O)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CSC(=O)C)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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